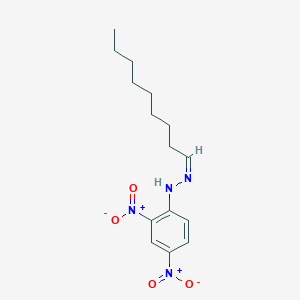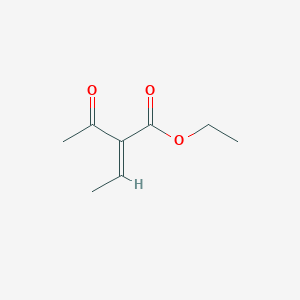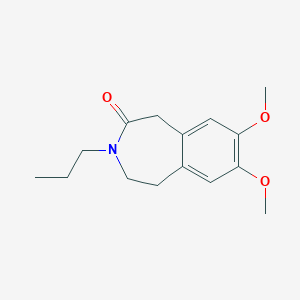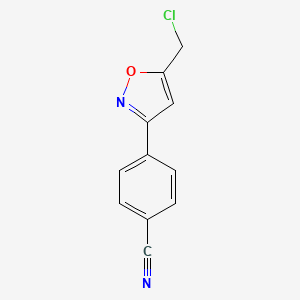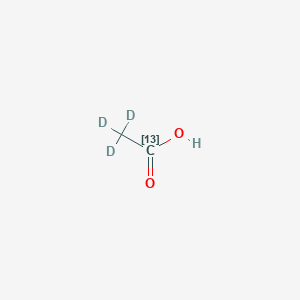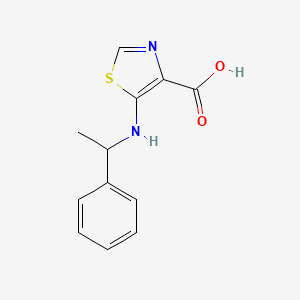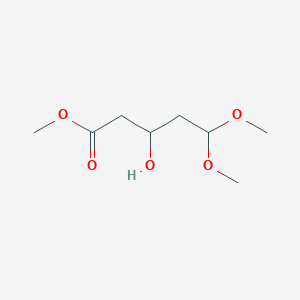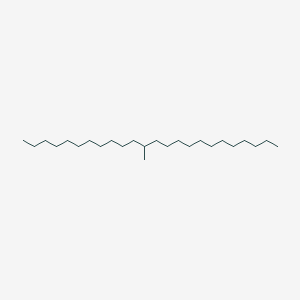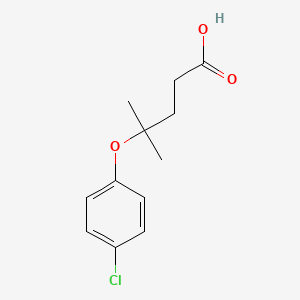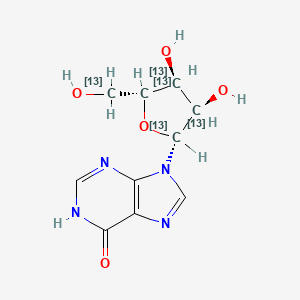
Piperacillin Thiazolamide Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperacillin Thiazolamide Dimer is a derivative of Piperacillin, a broad-spectrum semi-synthetic antibiotic related to Penicillin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperacillin Thiazolamide Dimer involves the reaction of Piperacillin with Thiazolamide derivatives. One efficient method includes the use of a one-pot multicomponent procedure where 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one reacts with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Piperacillin Thiazolamide Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the thiazole ring, can introduce various functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various Piperacillin Thiazolamide derivatives with modified antibacterial and pharmacological properties .
Aplicaciones Científicas De Investigación
Piperacillin Thiazolamide Dimer has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel antibiotics and antimicrobial agents.
Biology: Studied for its potential to inhibit bacterial growth and biofilm formation.
Medicine: Investigated for its efficacy in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new materials with antimicrobial properties
Mecanismo De Acción
The mechanism of action of Piperacillin Thiazolamide Dimer involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis. As a result, bacterial cells eventually lyse due to the ongoing activity of cell wall autolytic enzymes .
Comparación Con Compuestos Similares
Piperacillin: A broad-spectrum antibiotic used in combination with tazobactam.
Thiazolamide Derivatives: Compounds containing thiazole rings with various biological activities, including antimicrobial and antifungal properties
Uniqueness: Piperacillin Thiazolamide Dimer stands out due to its combined structural features, which enhance its antibacterial efficacy and broaden its spectrum of activity.
Propiedades
Fórmula molecular |
C46H56N10O15S2 |
|---|---|
Peso molecular |
1053.1 g/mol |
Nombre IUPAC |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-3-[(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C46H56N10O15S2/c1-7-52-19-21-54(37(62)35(52)60)43(70)49-25(23-15-11-9-12-16-23)31(57)47-27(40(64)65)33-51-29(45(3,4)72-33)34(59)56-30(42(68)69)46(5,6)73-39(56)28(41(66)67)48-32(58)26(24-17-13-10-14-18-24)50-44(71)55-22-20-53(8-2)36(61)38(55)63/h9-18,25-30,33,39,51H,7-8,19-22H2,1-6H3,(H,47,57)(H,48,58)(H,49,70)(H,50,71)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27+,28+,29+,30+,33-,39-/m1/s1 |
Clave InChI |
JZPIEHSTAJLWMP-WGFJGCAFSA-N |
SMILES isomérico |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)N4[C@H](SC([C@@H]4C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)[C@@H](C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)N4C(SC(C4C(=O)O)(C)C)C(C(=O)O)NC(=O)C(C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
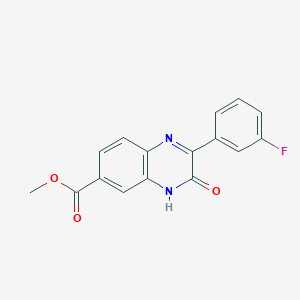
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
